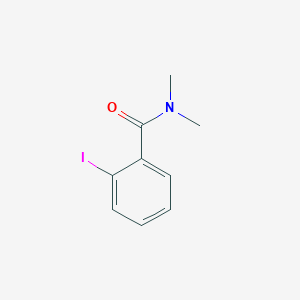

2-Iodo-N,N-dimethylbenzamide

Description

Context and Significance in Synthetic Organic Chemistry

The significance of 2-Iodo-N,N-dimethylbenzamide in synthetic organic chemistry stems from the synergistic interplay of its two primary functional components. The N,N-dimethylamide moiety serves as a potent directing group, capable of coordinating to a metal center and positioning it in close proximity to the C-H bond at the 2-position of the benzamide (B126) ring. This characteristic is fundamental to directed ortho-metalation reactions, a powerful strategy for regioselective functionalization of aromatic rings. electronicsandbooks.com

Simultaneously, the ortho-iodine atom provides a reactive handle for a vast array of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent metal complexes, particularly those of palladium, initiating catalytic cycles such as Suzuki, Heck, and Sonogashira couplings. This dual functionality enables its use as a linchpin in sequential reaction cascades, where the iodine can be substituted via a cross-coupling reaction, followed by a directed functionalization at the adjacent carbon.

The compound is typically synthesized from 2-iodobenzoic acid or its corresponding acyl chloride. electronicsandbooks.comum.esuva.nl A common laboratory preparation involves reacting 2-iodobenzoyl chloride with anhydrous dimethylamine (B145610) in a suitable solvent like tetrahydrofuran (B95107) (THF). electronicsandbooks.com Another documented method starts with 2-iodobenzoic acid, which is first converted to the acid chloride using thionyl chloride (SOCl₂) and then reacted with aqueous dimethylamine. um.es These straightforward synthetic routes contribute to its accessibility and widespread use in research.

Overview of Research Trajectories and Applications

Research involving this compound has explored several key areas of modern synthetic chemistry, demonstrating its utility as a building block for diverse molecular structures, from polymers to complex heterocyclic systems.

Palladium-Catalyzed Carbonylative Coupling: A significant application of this compound is in palladium-catalyzed carbonylation reactions. Research has shown its utility in model studies for the synthesis of polyimides. In these processes, the compound undergoes a palladium-mediated coupling with an amine in the presence of carbon monoxide. electronicsandbooks.com These model studies are crucial for optimizing conditions before applying them to the synthesis of more complex bis(o-iodo amide) monomers for polymerization. The N,N-dimethylamide group is one of several amides studied to understand the impact of the amide structure on reaction outcomes, such as the suppression of side reactions. electronicsandbooks.com

Table 1. Model Studies in Palladium-Catalyzed Amidation

Reaction of various 2-iodo-N,N-dialkylbenzamides with aniline (B41778), catalyzed by PdCl₂(PPh₃)₂, to form N'-phenylphthalamide derivatives. electronicsandbooks.com

| 2-Iodo Benzamide Substrate | Yield of N'-phenylphthalamide Product (%) |

|---|---|

| 2-Iodo-N-methylbenzamide | 75 |

| 2-Iodo-N,N-diethylbenzamide | 90 |

| 2-Iodo-N,N-diisopropylbenzamide | 93 |

Synthesis of Heterocyclic Scaffolds: The compound is a valuable precursor for the synthesis of complex heterocyclic structures. Researchers have studied the reactivity of aryl palladium complexes derived from this compound. These intermediates can react with inserted molecules like carbon monoxide (CO), leading to intramolecular C-O coupling and the formation of isocoumarin-based heterocycles, which are prevalent in many biologically active molecules. um.es

Photo-induced Multicomponent Reactions: More recently, this compound has been employed in innovative photo-induced reactions. It serves as a key component in a three-component reaction for the synthesis of unsymmetrical 1,2-diamines. rsc.org In this transition-metal-free process, the reaction is initiated by visible light irradiation, demonstrating the compound's adaptability to modern, sustainable synthetic methods. This methodology showcases its ability to participate in radical-mediated transformations. rsc.org

Table 2. Application in Photo-induced Synthesis of Vicinal Diamines

Investigation of 2-iodobenzamide (B1293540) derivatives in a photo-induced, multi-component synthesis of 1,2-diamines. rsc.org

| 2-Iodobenzamide Derivative | Product | Yield (%) |

|---|---|---|

| This compound | N¹-(4-fluorobenzyl)-N²-methyl-N²-phenylethane-1,2-diamine | 72 |

| N-(tert-butyl)-2-iodo-N-methylbenzamide | N¹-(4-fluorobenzyl)-N²-methyl-N²-phenylethane-1,2-diamine | 75 |

Directed C-H Iodination: The compound itself can be a product of highly selective C-H activation and iodination reactions. In studies focused on developing new synthetic methods, N,N-dimethylbenzamide has been used as a model substrate. The directing effect of the amide group facilitates palladium-catalyzed iodination at the ortho-position to produce this compound with high efficiency. amazonaws.comamazonaws.com This research underscores the fundamental importance of the N,N-dimethylbenzamide group in directing regioselective C-H functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJKCLMUVWTDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Iodo N,n Dimethylbenzamide and Its Derivatives

Direct Aromatic Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of an N,N-dimethylbenzamide precursor. The primary challenge in this approach lies in controlling the regioselectivity of the substitution.

Classical electrophilic aromatic substitution on an N,N-dimethylbenzamide scaffold is inherently difficult for achieving ortho-iodination. The N,N-dimethylamido group is a deactivating meta-director for standard electrophilic aromatic substitution reactions. Consequently, uncatalyzed reactions with electrophilic iodine sources would predominantly yield the meta-iodinated product, which is not the desired isomer. To overcome this inherent electronic preference, modern synthetic methods employ directing groups and specialized catalysts to achieve selective ortho-iodination.

The selection of the iodinating agent and the optimization of reaction conditions are critical for successful ortho-iodination. N-Iodosuccinimide (NIS) is a commonly used source of electrophilic iodine in these transformations. Research has shown that the combination of NIS with a suitable catalytic system can provide high yields and selectivity for the ortho-position. For instance, iridium-based catalysts have proven effective in directing the iodination to the C-H bond ortho to the amide group.

Synthesis via Functional Group Interconversion

An alternative and often more straightforward approach to synthesizing 2-Iodo-N,N-dimethylbenzamide is through the modification of precursors that already contain either the iodo or the amide functionality in the correct position.

One of the most common and reliable methods for preparing this compound is starting from 2-iodobenzoic acid. This method involves a two-step process. First, the carboxylic acid is activated, typically by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-iodobenzoyl chloride is then reacted with dimethylamine (B145610) to form the final N,N-dimethylamide product. Another documented method involves the direct reaction of 2-iodobenzoic acid with N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃).

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Iodobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Dimethylamine | This compound | - | |

| 2-Iodobenzoic acid | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | This compound | - |

The synthesis can also be approached by modifying a related benzamide (B126). For example, methods exist for the preparation of the parent N,N-dimethylbenzamide from precursors like isatoic anhydride (B1165640). The reaction of isatoic anhydride with dimethylamine provides 2-amino-N,N-dimethylbenzamide, which could then theoretically undergo a Sandmeyer-type reaction (diazotization followed by substitution with iodide) to yield the target compound, although this specific subsequent step is less commonly detailed as a primary route.

Transition Metal-Catalyzed Synthetic Routes

Modern organic synthesis heavily relies on transition metal catalysis to achieve highly selective and efficient bond formations. The synthesis of this compound and its derivatives has benefited significantly from these advancements, particularly through directed C-H activation.

Iridium-Catalyzed C-H Iodination: A notable method involves the use of an iridium(III) catalyst, such as [CpIrCl₂]₂ or [CpIr(H₂O)₃]SO₄, to direct the iodination to the ortho-C-H bond of the benzamide. The amide's carbonyl

Palladium-Catalyzed Transformations

Palladium catalysis offers powerful and versatile routes for the synthesis of this compound and its analogues, primarily through carbonylation reactions. One effective strategy involves the aminocarbonylation of aryl iodides using palladium on carbon (Pd/C) as a catalyst. mdpi.com In this process, N,N-dimethylformamide (DMF) functions as both the solvent and the source of the dimethylamino group, while phosphorus oxychloride (POCl₃) is used to generate a reactive iminium salt intermediate from DMF. mdpi.com

The formation of substituted benzamides can also occur under different palladium-catalyzed conditions. For example, during the palladium-catalyzed carbonylation of ortho-phenylene dihalides in the presence of various nucleophiles, 2-bromo-N,N-dimethylbenzamide has been identified as a reaction byproduct when DMF is used as the solvent. mdpi.com This observation underscores the potential for N,N-dimethylbenzamide formation in palladium-catalyzed systems where DMF is present.

Table 2: Palladium-Catalyzed Synthesis of N,N-Dimethylbenzamide Derivatives

| Catalyst | Reaction Type | Substrates | Reagents | Product | Reference |

|---|---|---|---|---|---|

| Pd/C | Aminocarbonylation | Aryl Iodides | DMF, POCl₃ | N,N-Dimethylbenzamide Derivatives | mdpi.com |

| Pd(OAc)₂ | Carbonylation | 1,2-Diiodobenzene, Aminoethanols | CO, Et₃N, DMF (solvent) | 2-Bromo-N,N-dimethylbenzamide (byproduct) | mdpi.com |

Photo-Induced Synthetic Pathways

Photochemical methods represent a modern approach to organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. This compound has been successfully employed as a substrate in a photo-induced, multicomponent reaction to generate unsymmetrical 1,2-diamines. rsc.org This transformation proceeds efficiently under visible light irradiation (450 nm) at room temperature and, notably, operates without the need for a catalyst or a base, highlighting its green chemistry credentials. rsc.org The reaction demonstrates that the aryl radical generated from this compound can be effectively trapped to form complex nitrogen-containing molecules. rsc.org

In a related application, derivatives such as 4-iodo-N,N-dimethylbenzamide undergo photo-induced phosphonation. purdue.eduiu.edu These reactions are often mediated by a photocatalyst, such as 10H-phenothiazine (PTZ), which can activate the aryl halide to form an aryl radical that subsequently couples with a phosphorus-based reagent. purdue.edu

Table 3: Photo-Induced Reactions of Iodo-N,N-dimethylbenzamide and its Derivatives

| Substrate | Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Multicomponent Carbonyl Alkylative Amination | 450 nm visible light, catalyst- and base-free | Unsymmetrical 1,2-Diamine | rsc.org |

| 4-Iodo-N,N-dimethylbenzamide | Phosphonation | 10H-phenothiazine (PTZ) photocatalyst | 4-(Phosphoryl)-N,N-dimethylbenzamide | purdue.edu |

| 4-Iodo-N,N-dimethylbenzamide | Phosphonation | N,N-diisopropylethylamine (DIPEA), trialkyl phosphites | Aromatic Phosphonate Derivative | iu.edu |

Mechanochemical Synthetic Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A prime example is the direct synthesis of this compound from N,N-dimethylbenzamide via a mechanochemical C-H iodination reaction. acs.org This method employs an iridium catalyst ([Cp*Ir(H₂O)₃]SO₄) and N-iodosuccinimide (NIS) as the iodine source under liquid-assisted grinding (LAG) conditions. acs.org

This mechanochemical approach provides the target compound in high yield and with excellent selectivity for the ortho position. acs.org A significant advantage is the drastically reduced reaction time compared to the equivalent reaction in solution (4 hours vs. 16 hours), while achieving a comparable or even superior yield of 76%. acs.orgamazonaws.com This highlights the potential of mechanochemistry to accelerate reactions and reduce solvent waste in the synthesis of halogenated aromatic compounds. acs.org

Table 4: Comparison of Mechanochemical vs. Solution-Based C-H Iodination of N,N-Dimethylbenzamide

| Method | Substrate | Catalyst | Reagents | Time | Yield of this compound | Reference |

|---|---|---|---|---|---|---|

| Mechanochemical | N,N-Dimethylbenzamide | [Cp*Ir(H₂O)₃]SO₄ | NIS, PivOH, HFIP | 4 h | 76% | acs.orgamazonaws.com |

| Solution-Based | N,N-Dimethylbenzamide | [Cp*Ir(H₂O)₃]SO₄ | NIS, PivOH, HFIP | 16 h | (Not specified, but lower/similar to mechanochemical) | acs.org |

Iii. Reactivity and Chemical Transformations of 2 Iodo N,n Dimethylbenzamide

Carbon-Heteroatom Bond Forming Reactions

The iodine atom on the aromatic ring of 2-Iodo-N,N-dimethylbenzamide is a proficient leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new bonds between the aromatic carbon and various heteroatoms, including nitrogen, oxygen, and sulfur. These reactions typically proceed via a catalytic cycle involving a metal catalyst, most commonly palladium or copper complexes.

The substitution of the iodine atom in this compound by nucleophiles is effectively achieved using transition metal catalysis. The general mechanism for these reactions, particularly with palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the first step, a low-valent palladium(0) complex inserts into the carbon-iodine bond, forming a palladium(II) intermediate. libretexts.org This is followed by transmetalation with a nucleophilic partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Prominent examples of such transformations include the Suzuki-Miyaura coupling for C-C bond formation wikipedia.org, the Buchwald-Hartwig amination for C-N bond formation wikipedia.org, and Ullmann-type couplings for C-N, C-O, and C-S bond formation organic-chemistry.org. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity, especially given the potential for steric hindrance from the ortho-amide group.

The formation of a carbon-nitrogen bond at the C2 position of the benzamide (B126) is a key transformation, typically accomplished via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction couples the aryl iodide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides and sulfonamides, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgbeilstein-journals.org

The selection of the ligand is critical, with bulky, electron-rich phosphine ligands such as Xantphos being effective in promoting the coupling. beilstein-journals.org The reaction is valued for its broad functional group tolerance and its ability to form C-N bonds where traditional nucleophilic aromatic substitution methods would fail. wikipedia.org The process allows for the synthesis of a diverse array of N-aryl compounds derived from the this compound scaffold.

| Entry | Amine/N-Nucleophile | Catalyst System (Exemplary) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (B41778) | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N,N-Dimethyl-2-(phenylamino)benzamide | Good-Excellent |

| 2 | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | 2-(Morpholino)-N,N-dimethylbenzamide | Good-Excellent |

| 3 | Benzamide | Pd(OAc)₂, Xantphos, K₂CO₃ | 2-(Benzoylamino)-N,N-dimethylbenzamide | Good |

| 4 | Pyrrolidine | Pd(OAc)₂, BINAP, K₃PO₄ | N,N-Dimethyl-2-(pyrrolidin-1-yl)benzamide | Good-Excellent |

Beyond C-N bond formation, the iodine moiety can be substituted by oxygen and sulfur nucleophiles, primarily through copper-catalyzed Ullmann-type coupling reactions. organic-chemistry.org These methods provide access to aryl ethers and aryl thioethers, respectively.

The Ullmann C-O coupling reaction of aryl iodides with aliphatic alcohols can be effectively promoted by a copper iodide (CuI) catalyst in combination with a ligand such as N,N-dimethylglycine. organic-chemistry.org The reaction typically requires a base, like cesium carbonate (Cs₂CO₃), and uses the alcohol reactant as the solvent. organic-chemistry.org This approach is a cost-effective alternative to palladium-catalyzed methods and is tolerant of various functional groups. organic-chemistry.org Similarly, C-S bond formation can be achieved by coupling this compound with thiols using a copper catalyst, often with a specific ligand to facilitate the reaction.

| Entry | Nucleophile | Catalyst System (Exemplary) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol (CH₃OH) | CuI, N,N-Dimethylglycine, Cs₂CO₃ | 2-Methoxy-N,N-dimethylbenzamide | Good |

| 2 | Phenol (C₆H₅OH) | CuI, 1,10-Phenanthroline, K₂CO₃ | N,N-Dimethyl-2-phenoxybenzamide | Moderate-Good |

| 3 | Ethanethiol (C₂H₅SH) | CuI, L-Proline, Na₂CO₃ | 2-(Ethylthio)-N,N-dimethylbenzamide | Moderate-Good |

Intramolecular Cyclization and Annulation Reactions

The ortho-disposed iodo and amide functionalities in derivatives of this compound make it an excellent substrate for intramolecular cyclization reactions. These transformations are powerful tools for the synthesis of fused heterocyclic ring systems, creating molecular complexity in a single step. The intramolecular Mizoroki-Heck reaction is a particularly notable strategy for forming new carbon-carbon bonds to construct five- or six-membered rings. chim.it

By first modifying the amide nitrogen with a suitable tether containing a reactive group, such as an olefin, the stage is set for an intramolecular cyclization. This approach allows the construction of various nitrogen-containing heterocycles, with the specific outcome dictated by the length and nature of the tether.

A significant application of intramolecular cyclization is the synthesis of isoquinolin-1-one derivatives. This is achieved by first N-alkenylation of a 2-iodobenzamide (B1293540) precursor, followed by a palladium-catalyzed intramolecular Heck reaction. Research has demonstrated that N-(2-alkenyl)-2-iodo-3-nitrobenzamides, which are close structural analogues of derivatives of this compound, readily undergo this transformation. researchgate.net

The reaction involves a 6-exo-trig cyclization, where the double bond of the N-alkenyl side chain attacks the aryl-palladium intermediate, forming the six-membered isoquinolinone ring. researchgate.net The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like triethylamine (B128534) (Et₃N), and additives such as tetrabutylammonium (B224687) chloride (Bu₄NCl) under thermal conditions. researchgate.net This methodology provides a direct route to substituted isoquinolinones, which are important structural motifs in medicinal chemistry. researchgate.net

| Entry | Substrate (N-alkenyl-2-iodobenzamide derivative) | Catalyst System | Product (Isoquinolinone derivative) | Yield (%) |

|---|---|---|---|---|

| 1 | N-Allyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 4-Methyl-5-nitroisoquinolin-1(2H)-one | 75% researchgate.net |

| 2 | N-Cinnamyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 4-Benzyl-5-nitroisoquinolin-1(2H)-one | 72% researchgate.net |

| 3 | N,N-Diallyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 2-Allyl-4-methyl-5-nitroisoquinolin-1(2H)-one | 43% researchgate.net |

Formation of Oxygen-Containing Heterocycles

The application of this compound in the direct synthesis of oxygen-containing heterocycles is less common than its use for nitrogen heterocycles. However, the principles of intramolecular cyclization reactions can be applied. General strategies for forming oxygen heterocycles often involve the nucleophilic attack of a hydroxyl group onto an electrophilic center within the same molecule. nih.gov In principle, if this compound were modified to contain a tethered hydroxyl group, intramolecular cyclization via nucleophilic aromatic substitution of the iodide could be a feasible route to certain oxygen-containing heterocycles.

Reduction Reactions Involving the Iodine Substituent

The iodine substituent in this compound can be removed through various reduction methods. Catalytic hydrogenation using a palladium catalyst is a common and efficient way to achieve deiodination, replacing the iodine atom with a hydrogen atom to yield N,N-dimethylbenzamide. Other reducing agents can also be employed depending on the desired functional group tolerance. This reaction is fundamental for removing the activating and directing influence of the iodo group after it has served its purpose in a synthetic sequence.

Functionalization of Ancillary Substituents (e.g., Oxidation of Methoxy (B1213986) Groups)

V. Directing Group Functionality of the N,n Dimethylamide Moiety

Role in Directed ortho Metalation (DoM)

Directed ortho Metalation (DoM) is a powerful method for the regioselective deprotonation of aromatic compounds. The N,N-dimethylamide group is classified as one of the most effective Directed Metalation Groups (DMGs) due to its strong ability to coordinate with organolithium reagents. scribd.comias.ac.in In 2-Iodo-N,N-dimethylbenzamide, the amide group directs metalation exclusively to the C6 position, as the C2 position is already substituted with an iodine atom. The general mechanism involves the formation of a complex between the amide's carbonyl oxygen and the metal, which positions the base to abstract the sterically accessible ortho proton. ias.ac.in

Lithiation is the most common strategy in DoM, typically employing strong organolithium bases. The reaction of this compound with bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) results in the formation of a 6-lithio-2-iodo-N,N-dimethylbenzamide intermediate.

A critical consideration in this system is the potential for a competing reaction: lithium-halogen exchange. pku.edu.cnwikipedia.org This process, where the organolithium reagent exchanges its lithium atom for the iodine atom, is also very rapid, particularly with aryl iodides. harvard.edu The outcome of the reaction—ortho-lithiation versus lithium-iodine exchange—is highly dependent on the reaction conditions. Key factors include:

Base: Sterically hindered and less nucleophilic bases like LDA or lithium tetramethylpiperidide (LiTMP) tend to favor proton abstraction (lithiation) over halogen exchange.

Temperature: Ortho-lithiation is generally favored at very low temperatures, as it is often under kinetic control.

Solvent: Coordinating solvents like THF are essential to deaggregate the organolithium reagent and facilitate the complexation with the amide directing group. numberanalytics.com

The resulting aryllithium species is a versatile synthetic intermediate that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new functional groups at the C6 position.

Table 1: Representative Lithiation Conditions for N,N-Dimethylbenzamides

| Base/Reagent | Solvent | Temperature (°C) | Outcome |

| s-BuLi/TMEDA | THF | -78 | ortho-Lithiation |

| n-BuLi/t-BuOK | THF | -78 | ortho-Lithiation |

| LDA | THF | -78 to -40 | ortho-Lithiation |

| t-BuLi | Et2O/Pentane | -120 to -78 | Potential for Li-Halogen Exchange |

This table presents generalized conditions for the lithiation of benzamides; specific outcomes for this compound may vary based on the competition with lithium-halogen exchange.

Directed ortho Cupration (DoCu) is an extension of lithiation strategies that offers distinct advantages, including modified reactivity and tolerance for a broader range of electrophiles. The process typically involves an initial ortho-lithiation followed by a transmetalation step with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe2).

For this compound, the 6-lithio intermediate generated via DoM can be converted into a more stable and less reactive organocopper species. This cuprate (B13416276) intermediate exhibits greater functional group tolerance and undergoes specific coupling reactions, such as allylation, acylation, and conjugate addition, often with higher selectivity than its organolithium precursor. The formation of the organocuprate at the C6 position allows for subsequent functionalization while leaving the C-I bond at the C2 position intact for further transformations like palladium-catalyzed cross-coupling.

Application in C-H Functionalization Chemistry

Beyond stoichiometric metalation, the N,N-dimethylamide group is a highly effective directing group for transition metal-catalyzed C-H functionalization. This approach uses a catalytic amount of a transition metal, most commonly palladium(II), to achieve regioselective C-H activation and subsequent bond formation. scribd.comsnnu.edu.cnnih.gov The process is more atom-economical and environmentally benign than traditional methods that require pre-functionalized substrates.

In the context of this compound, the N,N-dimethylamide group directs a transition metal catalyst (e.g., Pd(II)) to selectively activate the C-H bond at the C6 position. The reaction typically proceeds through a cyclometalated intermediate, where the amide's carbonyl oxygen and the C6 carbon atom bind to the metal center, forming a stable five-membered palladacycle. This intermediate then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne) to form a new C-C or C-heteroatom bond at the C6 position.

The presence of the iodine atom at the C2 position makes this compound a particularly valuable substrate. It allows for a two-step, orthogonal functionalization strategy. First, a Pd-catalyzed C-H functionalization can be performed at the C6 position, directed by the amide group. Subsequently, the C-I bond at the C2 position can be subjected to a different cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling). This dual reactivity enables the programmed synthesis of highly substituted aromatic compounds from a single precursor.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Benzamides

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| Arylation | Pd(OAc)2 | Aryl Iodides | Biaryl Amides |

| Olefination | [RhCp*Cl2]2 | Alkenes | Styrenyl Amides |

| Alkylation | Pd(OAc)2 | Alkyl Boronic Acids | Ortho-alkylated Amides |

| Alkynylation | Pd(II) | Terminal Alkynes | Ortho-alkynyl Amides |

This table illustrates common C-H functionalization reactions directed by amide groups.

The N,N-dimethylamide group in this compound functions as a monodentate directing group, coordinating to the metal center solely through its carbonyl oxygen. While effective, monodentate coordination is often weaker and less pre-organized than that provided by bidentate directing groups. numberanalytics.com

Bidentate directing groups, such as picolinamide (B142947) or 8-aminoquinoline, contain a second coordinating atom (typically nitrogen) that binds to the metal simultaneously, forming a more stable five- or six-membered chelate ring. princeton.edu This enhanced chelation effect generally leads to higher reactivity and efficiency in C-H activation, enabling the functionalization of less reactive C-H bonds under milder conditions. While the N,N-dimethylamide itself is not bidentate, understanding this principle provides important context for its relative directing ability and the conditions required to achieve successful C-H functionalization.

Although amides are considered strong directing groups in the context of DoM, in transition metal-catalyzed C-H activation, they can be classified under the umbrella of "weakly coordinating" directing groups. This concept is not about the absolute bond strength but rather the nature of the interaction. Unlike groups that form a covalent bond with the catalyst, the N,N-dimethylamide group coordinates reversibly through a dative bond from the carbonyl oxygen.

This "weak" or reversible coordination is advantageous for catalysis. It is strong enough to direct the catalyst to the desired C-H bond and facilitate its cleavage but also labile enough to allow for product release and catalyst turnover. This avoids the need for harsh conditions to install or remove the directing group, which is a significant drawback of many strongly coordinating or covalently bound directing groups. The balance of coordination and lability offered by the N,N-dimethylamide moiety makes it a practical and widely used directing group in synthetic chemistry.

Directing Effects on Regioselectivity and Chemoselectivity

The N,N-dimethylamide group is particularly well-known for its ability to function as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org This capability allows for exceptional control over regioselectivity, particularly in reactions involving organolithium reagents, a process known as ortho-lithiation.

Regioselectivity in Directed ortho-Metalation (DoM)

In the context of this compound, the N,N-dimethylamide group can direct metalation exclusively to the ortho position (C6). The mechanism involves the Lewis basic oxygen atom of the amide coordinating to the lithium atom of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium). This coordination brings the base into close proximity to the C6-H bond, lowering the activation energy for deprotonation at this site compared to any other position on the ring. wikipedia.orgharvard.edu The resulting aryllithium intermediate is stabilized by this intramolecular chelation.

However, a critical competing reaction exists for this compound: metal-halogen exchange. The carbon-iodine bond is susceptible to cleavage by alkyllithium reagents, which would generate an aryllithium species at the C2 position. For aryl iodides and bromides, this exchange process is often kinetically faster than directed ortho-metalation. uwindsor.ca Therefore, the reaction conditions, such as the choice of base and temperature, determine the regiochemical outcome.

| Reaction Pathway | Reagent | Position of Lithiation | Controlling Factor |

| Directed ortho-Metalation (DoM) | Lithium Amide Bases (e.g., LDA) | C6 | Complex-Induced Proximity Effect (CIPE) of the amide DMG. |

| Metal-Halogen Exchange | Alkyllithiums (e.g., n-BuLi, t-BuLi) | C2 | High reactivity of the C-I bond towards the organolithium reagent. |

Chemoselectivity in Cross-Coupling Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the two primary reactive sites for cross-coupling reactions are the C-I bond and the C-H bonds on the aromatic ring. In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, the carbon-iodine bond is significantly more reactive than the C-H bonds. libretexts.orgchemrxiv.org

The established catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org The reactivity order for halogens in this step is I > Br > Cl >> F. Consequently, reactions performed on this compound will overwhelmingly occur at the C-I bond, leaving the amide group and the rest of the aromatic ring intact. This high degree of chemoselectivity allows for the selective functionalization of the C2 position.

| Reaction | Catalytic System | Reactive Site | Outcome |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-I bond | Forms a C-C bond by coupling with a boronic acid. rsc.org |

| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-I bond | Forms a C-C bond by coupling with an alkene. libretexts.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | C-I bond | Forms a C-C bond by coupling with a terminal alkyne. |

Electronic and Steric Contributions of the N,N-Dimethylamide Group

The directing effects of the N,N-dimethylamide group are a direct consequence of its unique electronic and steric characteristics.

Electronic Contributions

The electronic nature of the N,N-dimethylamide group is twofold:

Resonance Donation/Chelation: The nitrogen atom possesses a lone pair of electrons that can be delocalized into the carbonyl group. While this resonance reduces the electron-donating ability of the nitrogen towards the aromatic ring compared to an amino group, the oxygen atom becomes strongly Lewis basic. This ability to chelate metal ions is the cornerstone of its function as a Directed Metalation Group, a phenomenon known as a Complex-Induced Proximity Effect (CIPE). scirp.org

In directed metalation, the chelation effect dominates, overpowering the inductive deactivation to facilitate ortho-lithiation.

Steric Contributions

The steric bulk of the N,N-dimethylamide group significantly influences its directing ability. The presence of two methyl groups on the nitrogen atom creates considerable steric hindrance.

Conformational Restriction: The steric clash between the ortho-iodine atom and the N,N-dimethyl groups forces the amide moiety to twist out of the plane of the benzene (B151609) ring. This reduces the π-conjugation between the amide and the ring, which in turn can influence the electronic environment of the aromatic system.

Blocking of ortho Positions: The sheer size of the group can physically block access to the adjacent ortho position (C6). This steric hindrance can, under certain conditions, override the electronic directing effect.

A study on the metalation of 3,5-dichlorobenzamides clearly illustrates this principle. While a secondary N-ethylbenzamide directs metalation to the C2 position (ortho to the amide), the tertiary N,N-diethylbenzamide directs metalation exclusively to the more distant C4 position. This reversal in regioselectivity is attributed to the steric bulk of the N,N-diethyl groups, which prevents the organolithium reagent from accessing the sterically congested C2 and C6 positions. scirp.org

| Substrate | Amide Type | Major Metalation Site | Primary Influencing Factor |

| 3,5-dichloro-N-ethylbenzamide | Secondary | C2 (ortho) | Electronic (CIPE) |

| 3,5-dichloro-N,N-diethylbenzamide | Tertiary | C4 | Steric Hindrance |

In this compound, the combination of the ortho-iodo substituent and the N,N-dimethylamide group creates a highly sterically hindered environment around the C6 position, which can make direct functionalization at that site challenging, despite the strong electronic pull from the amide's directing effect.

Vi. Advanced Applications in Synthetic Organic Chemistry

Utilization as a Precursor for Complex Molecular Architectures

The strategic placement of the iodo and dimethylamide functionalities makes 2-Iodo-N,N-dimethylbenzamide an exceptional starting material for the synthesis of complex, polycyclic molecular architectures. A prime example is its utility in the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active alkaloids with a wide range of pharmacological activities. nih.gov

The general approach involves a palladium-catalyzed intramolecular C-H arylation. In this transformation, the this compound is first coupled with an appropriate aryl partner, such as an aniline (B41778) or its derivative, to form an N-aryl-2-iodobenzamide intermediate. This intermediate is then subjected to palladium-catalyzed cyclization. The catalyst activates the C-H bond on the appended aryl ring, leading to the formation of a new carbon-carbon bond and constructing the characteristic fused tricyclic system of phenanthridinone. While many reported syntheses start with the corresponding 2-iodobenzoic acid or other 2-halobenzamides, this compound is a direct precursor for derivatives where the lactam nitrogen is unsubstituted (after a potential demethylation step) or for related structures. nih.govresearchgate.net

The synthesis can be envisioned as follows:

Step 1: N-Arylation (e.g., Buchwald-Hartwig or Ullmann coupling): this compound reacts with an aniline derivative to form a 2-(N-arylamino)-N,N-dimethylbenzamide intermediate.

Step 2: Intramolecular C-H Arylation: The key cyclization step, typically catalyzed by a palladium complex, forges the central ring of the phenanthridinone skeleton.

This strategy has been successfully employed to create a variety of substituted phenanthridinones, demonstrating the value of the 2-iodo-benzamide framework as a reliable precursor to these important and complex molecular targets. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

This compound has been instrumental in the development and refinement of powerful synthetic methodologies, particularly those combining directed ortho-metalation (DoM) with cross-coupling reactions. The N,N-dimethylamide group is recognized as a potent directed metalation group (DMG). organic-chemistry.orgwikipedia.org It efficiently chelates organolithium bases, such as n-butyllithium or sec-butyllithium (B1581126), thereby directing the deprotonation of the proximal C-H bond at the 6-position with high regioselectivity. baranlab.orgharvard.edu

This unique reactivity allows for the development of sequential, one-pot functionalization strategies. The process typically involves:

Directed ortho-Metalation: Treatment of this compound with a lithium amide base at low temperature generates a 6-lithio-2-iodobenzamide intermediate. This species can then be trapped with a wide range of electrophiles (E¹), introducing a new substituent specifically at the 6-position.

Cross-Coupling: The iodine atom at the 2-position remains intact during the DoM step and serves as a handle for a subsequent transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination). This second step introduces another point of diversity (E²) at the 2-position.

This DoM-cross-coupling sequence transforms a simple starting material into a highly decorated 1,2,3-trisubstituted benzene (B151609) ring with precise control over the substituent placement. The development of such methodologies provides a robust and predictable route to synthesize polysubstituted aromatics, which are valuable intermediates in drug discovery and materials science. nih.gov

| Methodology | Reactive Site 1 (Reagent) | Reactive Site 2 (Reagent) | Resulting Structure |

| DoM followed by Suzuki Coupling | C6-H (n-BuLi, then E¹) | C2-I (Arylboronic acid, Pd catalyst) | 2-Aryl-6-E¹-N,N-dimethylbenzamide |

| Suzuki Coupling followed by DoM | C2-I (Arylboronic acid, Pd catalyst) | C6-H (n-BuLi, then E¹) | 2-Aryl-6-E¹-N,N-dimethylbenzamide |

Strategies for Diversity-Oriented Synthesis Using This Scaffold

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.ukcam.ac.uk The this compound scaffold is an ideal starting point for DOS strategies due to its two distinct and orthogonally reactive functional handles.

A powerful DOS strategy can be implemented by leveraging the two functionalization sites discussed previously: the C-I bond at the 2-position and the activatable C-H bond at the 6-position. This allows for a two-dimensional diversification approach from a single common core.

The strategy would proceed as follows: A library of diverse building blocks is assembled for introduction at each site.

Vector 1 (Position 2): A collection of boronic acids or esters for Suzuki coupling, alkynes for Sonogashira coupling, or amines for Buchwald-Hartwig coupling.

Vector 2 (Position 6): A collection of electrophiles such as aldehydes, ketones, esters, disulfides, or alkyl halides to trap the lithiated intermediate generated by DoM.

By systematically combining members from each collection of building blocks with the this compound scaffold, a large and skeletally diverse library of compounds can be rapidly synthesized. For instance, a matrix-based approach could combine 10 different boronic acids with 10 different electrophiles to quickly generate 100 unique, highly substituted benzamide (B126) derivatives. This approach maximizes molecular diversity from a minimal number of synthetic steps, which is a core tenet of DOS. nih.gov

Vii. Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Iodo-N,N-dimethylbenzamide, distinct signals corresponding to the aromatic and methyl protons are observed. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. The two N-methyl groups, due to hindered rotation around the amide C-N bond, can appear as two separate broad singlets. For this compound, one study reported a multiplet for one aromatic proton, a broad singlet for three methyl protons at 2.98 ppm, and another broad singlet for the other three methyl protons at 2.69 ppm. rsc.org This phenomenon of distinct methyl signals is a characteristic feature of N,N-disubstituted benzamides. reddit.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. For this compound, the carbonyl carbon of the amide group is typically observed at a characteristic downfield chemical shift. One set of reported data shows the carbonyl carbon at δ 169.8 ppm. rsc.org The aromatic carbons exhibit signals in the aromatic region of the spectrum, and the two N-methyl carbons appear in the upfield region.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.82-7.14 | m | Aromatic-H | rsc.org |

| ¹H | 2.98 | br s | N-CH₃ | rsc.org |

| ¹H | 2.69 | br s | N-CH₃ | rsc.org |

| ¹³C | 169.8 | - | C=O | rsc.org |

| ¹³C | 141.2 | - | Aromatic-C | rsc.org |

| ¹³C | 131.5 | - | Aromatic-C | rsc.org |

| ¹³C | 129.1 | - | Aromatic-C | rsc.org |

| ¹³C | 128.3 | - | Aromatic-C | rsc.org |

| ¹³C | 92.5 | - | Aromatic-C-I | rsc.org |

| ¹³C | 38.6 | - | N-CH₃ | rsc.org |

| ¹³C | 34.9 | - | N-CH₃ | rsc.org |

Note: m = multiplet, br s = broad singlet. Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For instance, the molecular formula of this compound is C₉H₁₀INO, and its calculated monoisotopic mass is 274.9807 Da.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the dimethylamino group. The presence of iodine would also lead to characteristic isotopic patterns. Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for the identification and quantification of such compounds in research settings. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Significance |

|---|---|---|---|

| Molecular Formula | C₉H₁₀INO | - | Basic chemical identity |

| Monoisotopic Mass | 274.9807 Da | HRMS | Confirms elemental composition |

| Molecular Ion (M⁺) | m/z 275 | EI-MS | Corresponds to the molecular weight |

Note: EI-MS = Electron Ionization Mass Spectrometry, HRMS = High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, several key absorption bands are expected. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is also observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The presence of the C-I bond can be identified by a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O Stretch (Amide) | 1630 - 1680 | Confirms the presence of the amide carbonyl group |

| C=C Stretch (Aromatic) | 1400 - 1600 | Indicates the presence of the benzene (B151609) ring |

| C-H Stretch (Aromatic) | > 3000 | Confirms aromatic C-H bonds |

| C-N Stretch (Amide) | 1300 - 1400 | Supports the presence of the amide group |

| C-I Stretch | 500 - 600 | Suggests the presence of the carbon-iodine bond |

Note: These are general ranges and the exact peak positions can vary based on the specific molecular environment.

Viii. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions involving organic and organometallic species. For 2-Iodo-N,N-dimethylbenzamide, DFT calculations are particularly relevant for understanding its role in copper-catalyzed reactions, such as the Ullmann condensation.

Early mechanistic proposals for the Ullmann reaction involving o-iodo-N,N-dimethylbenzamide suggested the involvement of organocopper(III) intermediates formed through oxidative addition of the C-I bond to a Cu(I) species. scribd.comscispace.comscispace.com DFT studies on similar systems have been instrumental in evaluating the feasibility of such pathways. For instance, a DFT study on the intramolecular Ullmann C-O coupling of 2-(2-iodophenyl)ethan-1-ol, which also involves a carbon-iodine bond ortho to a participating group, demonstrated that the catalytic cycle can proceed through oxidative addition to form a Cu(III) complex. sioc-journal.cn The key steps in this proposed mechanism, which could be analogous for this compound, include:

Oxidative Addition: The initial step involves the oxidative addition of the aryl iodide to a Cu(I) catalyst. DFT calculations can determine the activation barrier for this step, providing insight into the reaction kinetics.

Ligand Exchange/Coordination: The nucleophile (in the case of the Ullmann reaction, an amine, alcohol, or thiol) coordinates to the Cu(III) center.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Cu(I) catalyst. DFT can model the transition state for this step, which is often the rate-determining step.

A recent DFT study by Houk, Buchwald, and co-workers on the modified Ullmann reaction between aryl iodides and amines or primary alcohols has suggested that the reaction may proceed through either a Single Electron Transfer (SET) or an Iodine Atom Transfer (IAT) mechanism, leading to a Cu(I)/Cu(II) cycle. scispace.comscispace.com While these calculations were not performed specifically on this compound, they provide a framework for understanding the potential mechanistic pathways available to this substrate. The directing and sterically demanding nature of the N,N-dimethylamido group likely influences the relative energies of the transition states for these different pathways.

Although specific DFT data for the reaction of this compound is not extensively available in the literature, the table below summarizes typical energetic parameters that would be calculated to elucidate its reaction mechanism in a hypothetical copper-catalyzed amination reaction.

| Mechanistic Step | Parameter Calculated with DFT | Significance for this compound |

| Oxidative Addition | Activation Energy (ΔG‡) | Indicates the energetic cost of breaking the C-I bond and forming the Cu(III) intermediate. |

| Intermediate Stability | Gibbs Free Energy of Intermediates | Determines the relative stability of potential Cu(I), Cu(II), and Cu(III) species in the catalytic cycle. |

| Reductive Elimination | Activation Energy (ΔG‡) | Provides the energy barrier for the formation of the new C-N bond and regeneration of the catalyst. |

| Overall Reaction | Reaction Free Energy (ΔGr) | Indicates the thermodynamic driving force for the overall transformation. |

Computational Analysis of Conformational Dynamics and Steric Effects

The conformational flexibility of this compound, particularly the rotation around the C(aryl)-C(O) and C(O)-N bonds, plays a significant role in its reactivity and interactions. Computational methods are employed to explore the potential energy surface of the molecule and identify low-energy conformations.

The steric bulk of the ortho-iodo substituent and the N,N-dimethylamino group are expected to have a pronounced effect on the molecule's preferred geometry. In N,N-dimethylbenzamide itself, steric hindrance between the methyl groups and the ortho-hydrogens can lead to a non-planar conformation where the amide group is twisted out of the plane of the benzene (B151609) ring. plos.org The introduction of a much larger iodine atom at the ortho position would significantly increase this steric clash.

Computational studies on sterically hindered benzamides have shown that ortho-substitution favors perpendicular conformations over planar ones. plos.org For this compound, a significant dihedral angle between the plane of the aromatic ring and the amide group is expected to be the global minimum energy conformation. This twisting has important implications for the molecule's electronic properties and reactivity, as it disrupts the π-conjugation between the carbonyl group and the aromatic ring.

A conformational analysis would typically involve scanning the potential energy surface by systematically varying key dihedral angles and calculating the energy at each point using methods like molecular mechanics or DFT.

Table of Key Dihedral Angles and Expected Steric Effects:

| Dihedral Angle | Description | Expected Influence of Substituents |

| ω (C2-C1-C=O) | Rotation around the aryl-carbonyl bond | The large iodo group at C2 will create significant steric repulsion with the carbonyl oxygen and the N,N-dimethylamino group, forcing this angle to deviate from planarity. |

| τ (C1-C-N-C(Me)) | Rotation around the amide C-N bond | Rotation is typically restricted due to the partial double bond character of the amide bond. Steric clashes between the methyl groups and the iodo-substituted ring can influence the rotational barrier. |

The conformational preference of this compound can also be influenced by the solvent environment, and computational models can account for this using implicit or explicit solvent models.

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations provide valuable insights into the reactivity of a molecule by analyzing the distribution of electrons and the properties of its molecular orbitals. For this compound, these calculations can help predict its behavior as both an electrophile and a potential nucleophile in different reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

The LUMO is expected to be primarily localized on the aromatic ring, particularly on the carbon atom bearing the iodine, making it susceptible to nucleophilic attack or oxidative addition into the C-I bond.

The HOMO is likely to have significant contributions from the lone pair of the nitrogen atom and the π-system of the benzene ring. The energy of the HOMO is an indicator of the molecule's ability to act as a nucleophile or to undergo oxidation.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would show:

A region of negative potential (red/yellow) around the carbonyl oxygen, indicating its Lewis basicity and ability to coordinate to metal centers.

A region of positive potential (blue) around the hydrogen atoms of the methyl groups and potentially a region of positive or neutral potential on the iodine atom (a "sigma-hole"), which can influence its ability to form halogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. For this compound, NBO analysis would reveal the nature of the C-I bond, the degree of resonance in the amide group, and how these are affected by the molecule's conformation.

Table of Calculated Electronic Properties and Their Implications:

| Property | Typical Calculated Value (Hypothetical) | Implication for Reactivity of this compound |

| HOMO Energy | -6.5 to -7.5 eV | Moderate to low nucleophilicity; susceptible to oxidation under certain conditions. |

| LUMO Energy | -0.5 to -1.5 eV | Susceptibility to nucleophilic attack at the C-I bond; facilitates oxidative addition in metal-catalyzed reactions. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | High kinetic stability, but the presence of the weak C-I bond provides a pathway for reaction. |

| Mulliken Atomic Charges | C(ipso)-I: Partial positive charge on C, partial negative on I. C=O: Partial positive on C, partial negative on O. | Guides understanding of electrostatic interactions and sites for nucleophilic/electrophilic attack. |

These theoretical and computational approaches, while often applied to broader classes of compounds, provide a powerful lens through which the specific properties and reactivity of this compound can be understood and predicted. nih.gov Future dedicated computational studies on this molecule would be invaluable for further refining our understanding of its chemical behavior.

Ix. Conclusion and Future Perspectives in 2 Iodo N,n Dimethylbenzamide Research

Synthesis of Key Research Discoveries

2-Iodo-N,N-dimethylbenzamide has emerged as a versatile building block and reagent in organic synthesis. A significant body of research has highlighted its utility in various transformations, primarily centered around carbon-carbon and carbon-heteroatom bond formations.

One of the key discoveries is its application in copper-catalyzed reactions. Early investigations by Cohen explored the reaction of o-iodo-N,N-dimethylbenzamide with copper(I) chloride, which led to the formation of N,N-dimethylbenzamide and the corresponding chloro-substituted product. researchgate.net This work laid the foundation for understanding the reactivity of this compound in the presence of copper catalysts and proposed the involvement of organocopper(III) intermediates. researchgate.net

More recently, this compound has been instrumental in the development of novel synthetic methodologies. For instance, it has been successfully employed in multicomponent reactions for the synthesis of unsymmetrical 1,2-diamines. rsc.org These reactions, often induced by light, demonstrate the compound's ability to generate aryl radicals that can participate in complex bond-forming cascades. rsc.org The N,N-dimethylamide group in this compound plays a crucial role in directing and stabilizing radical intermediates, leading to high yields and selectivity. rsc.org

Furthermore, this compound has been utilized in palladium-catalyzed carbonylation reactions. nih.gov These reactions allow for the introduction of a carbonyl group, leading to the formation of various heterocyclic structures. The reactivity of the iodo-substituent facilitates oxidative addition to the palladium catalyst, initiating the catalytic cycle. nih.gov

The directing group ability of the N,N-dimethylamide functionality has also been harnessed in C-H activation reactions. While the direct iodination of N,N-dimethylbenzamide has been explored, the pre-functionalized this compound serves as a valuable starting material for further transformations where a specific substitution pattern is desired. acs.org

Emerging Avenues and Unexplored Potentials

The established reactivity of this compound opens up several emerging avenues for future exploration. Its role in photoredox catalysis is a particularly promising area. The ability to generate aryl radicals under mild, light-induced conditions could be further exploited for the development of new C-C and C-heteroatom bond-forming reactions. rsc.org The modular nature of these reactions could allow for the rapid assembly of complex molecular scaffolds from simple precursors.

The application of this compound in the synthesis of bioactive molecules and functional materials remains largely untapped. While it has been used to create precursors for compounds with potential biological activity, a more systematic exploration of its derivatives could lead to the discovery of novel therapeutic agents or materials with unique properties. acs.orgresearchgate.net For example, its incorporation into larger, more complex structures could modulate their pharmacological profiles.

The use of this compound in flow chemistry and automated synthesis is another area with significant potential. uni-muenchen.de The development of continuous flow processes for reactions involving this compound could offer advantages in terms of scalability, safety, and efficiency. This would be particularly valuable for industrial applications where large quantities of specific derivatives are required.

Furthermore, the unique electronic and steric properties of the this compound scaffold could be leveraged in the design of new ligands for transition metal catalysis. The coordination of the amide oxygen and the potential for halogen bonding from the iodine atom could lead to catalysts with novel reactivity and selectivity.

Identified Challenges and Future Research Directions

Despite its utility, there are challenges to be addressed in the research of this compound. One of the primary challenges is the development of more sustainable and environmentally friendly synthetic methods for its preparation and use. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and more atom-economical reactions.

Another challenge lies in expanding the substrate scope of reactions involving this compound. While it has shown good reactivity with a range of substrates, further investigation is needed to understand its compatibility with more complex and functionally diverse molecules. rsc.org This will be crucial for its application in the synthesis of intricate natural products and pharmaceuticals.

Future research should also focus on gaining a deeper mechanistic understanding of the reactions in which this compound participates. researchgate.net Detailed computational and experimental studies could provide valuable insights into the role of the catalyst, the nature of the intermediates, and the factors that control selectivity. This knowledge will be essential for the rational design of new and improved synthetic methods.

The development of novel transformations that go beyond the established reactivity of this compound is also a key future direction. This could involve exploring its use in electrochemical synthesis, mechanochemistry, or in combination with other enabling technologies to access unprecedented chemical space. acs.org By addressing these challenges and pursuing these future research directions, the full potential of this compound as a powerful tool in organic synthesis can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.